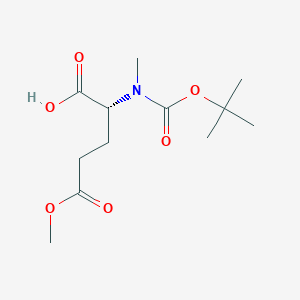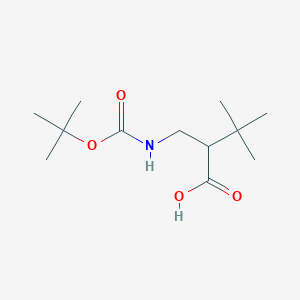![molecular formula C42H78NNa2O11P B13150392 disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate](/img/structure/B13150392.png)
disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate is a complex organic compound that belongs to the class of glycerophospholipids. It is characterized by the presence of long-chain fatty acids and a phosphoryl group, making it a significant molecule in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate typically involves the esterification of glycerol with hexadecanoic acid, followed by phosphorylation and subsequent reaction with ethylamino derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of ion-exchange resins and advanced purification techniques ensures the removal of impurities and the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield simpler glycerophospholipid derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
Scientific Research Applications
Disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying lipid behavior.
Biology: Plays a role in membrane biology and is used in studies related to cell signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in treating metabolic and cardiovascular diseases.
Industry: Utilized in the formulation of specialized industrial lubricants and surfactants
Mechanism of Action
The mechanism of action of disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and signaling pathways. The molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
- 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine
- 1,1’,2,2’-Tetrapalmitoyl cardiolipin (disodium salt)
- PS(16:0/20:4(5Z,8Z,11Z,14Z))
Uniqueness
Disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate is unique due to its specific fatty acid composition and the presence of a phosphoryl group, which confer distinct biochemical properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C42H78NNa2O11P |
|---|---|
Molecular Weight |
850.0 g/mol |
IUPAC Name |
disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C42H80NO11P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-41(47)51-36-38(37-53-55(49,50)52-35-34-43-39(44)30-29-31-40(45)46)54-42(48)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h38H,3-37H2,1-2H3,(H,43,44)(H,45,46)(H,49,50);;/q;2*+1/p-2/t38-;;/m1../s1 |
InChI Key |
RCFPFGXSLWUBHP-VROLVAQFSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13150350.png)
![6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150352.png)

![5'-(2-Hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one](/img/structure/B13150374.png)



